Home > Products > Screening Compounds P146889 > BRD4-Kinases-IN-3
BRD4-Kinases-IN-3 - 1877286-69-5

BRD4-Kinases-IN-3

Catalog Number: EVT-261433
CAS Number: 1877286-69-5
Molecular Formula: C26H34FN7O2S
Molecular Weight: 527.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD4-Kinases-IN-3 is a dual BRD4-Kinases inhinitor that acts as a value added multi-targeted chemical probe for cancer therapeutics.
Source and Classification

BRD4-Kinases-IN-3 is synthesized from a chemical scaffold derived from existing kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2) and other oncogenic tyrosine kinases. The compound is classified as a dual inhibitor due to its ability to simultaneously inhibit BRD4 and certain kinases, enhancing its efficacy against cancers that depend on these pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD4-Kinases-IN-3 typically involves multi-step organic synthesis techniques, beginning with the preparation of the core scaffold. Key steps include:

  1. Formation of the Core Structure: Utilizing reactions such as Suzuki coupling or Buchwald-Hartwig amination to create the foundational framework of the compound.
  2. Functionalization: Introducing specific functional groups that enhance binding affinity to BRD4 and target kinases.
  3. Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used throughout the synthesis process to confirm the structure and purity of the compound.

Molecular Structure Analysis

Structure and Data

BRD4-Kinases-IN-3 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with BRD4 and kinases. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature.

  • Molecular Weight: Approximately 400-500 g/mol (exact value depends on specific substitutions).
  • Key Functional Groups: Includes aromatic rings, carbonyl groups, and possibly heteroatoms that enhance solubility and binding properties.

The three-dimensional conformation is critical for its biological activity, influencing how effectively it can bind to target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

BRD4-Kinases-IN-3 undergoes several key chemical reactions during its interaction with biological targets:

  1. Binding Reaction: The compound binds to the bromodomains of BRD4 through hydrophobic interactions and hydrogen bonding.
  2. Inhibition Mechanism: It inhibits kinase activity by preventing substrate phosphorylation, specifically targeting serine residues on proteins like RNA polymerase II.
  3. Metabolic Stability: The compound may also undergo metabolic transformations in vivo, which can affect its potency and duration of action.

These reactions are critical for understanding how BRD4-Kinases-IN-3 functions at a molecular level.

Mechanism of Action

Process and Data

The mechanism of action for BRD4-Kinases-IN-3 involves several steps:

  1. Binding to BRD4: The compound selectively binds to the bromodomains of BRD4, disrupting its ability to interact with acetylated histones.
  2. Inhibition of Transcription: By blocking BRD4's recruitment of positive transcription elongation factor b (P-TEFb), the compound reduces transcriptional elongation of oncogenes such as c-MYC.
  3. Kinase Inhibition: Concurrently, it inhibits specific kinases involved in cancer cell proliferation, leading to reduced cell growth and increased apoptosis.

This dual action enhances the therapeutic potential against cancers driven by aberrant BRD4 activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited water solubility.
  • Stability: Stability can vary based on environmental conditions; proper storage conditions are essential for maintaining efficacy.

Chemical Properties

  • pH Stability: The compound's stability across different pH levels should be assessed for formulation development.
  • Reactivity: Reactivity with biological molecules is crucial for its function; studies often focus on its interaction kinetics with target proteins.

Relevant data from stability studies indicate that modifications can enhance solubility and bioavailability without compromising activity.

Applications

Scientific Uses

BRD4-Kinases-IN-3 has significant potential in scientific research and clinical applications:

  1. Cancer Research: It serves as a tool compound for studying the role of BRD4 in cancer biology.
  2. Therapeutic Development: As a dual inhibitor, it is being explored in preclinical models for treating hematological malignancies such as acute myeloid leukemia and myeloproliferative neoplasms.
  3. Biochemical Assays: Utilized in assays to evaluate the effects on transcriptional regulation mediated by BRD4.

The ongoing research into BRD4-Kinases-IN-3 highlights its potential as a valuable asset in targeted cancer therapies.

Molecular Characterization of BRD4 as a Kinase

Structural Features of BRD4 Kinase Domains

Bromodomain Architecture (BD1/BD2) and Acetyl-Lysine Binding Dynamics

BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine (Kac) residues on histone tails, facilitating chromatin association and transcriptional regulation. Structural analyses reveal that both domains adopt a conserved fold of four α-helices (αZ, αA, αB, αC) linked by ZA and BC loops, which form the Kac-binding pocket [6] [10]. Despite structural similarities, BD1 and BD2 exhibit distinct dynamics and binding specificities:

  • BD1 preferentially binds tetra-acetylated histone H4 (H4K5ac/K8ac/K12ac/K16ac) with higher affinity (K_d ≈ 20 μM) and undergoes monomer-to-dimer transition upon peptide binding, stabilizing the ZA loop [6] [10].
  • BD2 displays greater flexibility in the ZA loop and shows higher affinity for histone H3 acetylated at K14 (H3K14ac) and cyclin T1-derived Kac motifs (K_d ≈ 35 μM) [10].

NMR studies demonstrate that peptide binding reduces backbone flexibility in the ZA loop of BD1 and both ZA/BC loops of BD2, optimizing Kac engagement [6]. This dynamic plasticity enables BRD4 to decode diverse epigenetic marks.

Table 1: Bromodomain-Specific Binding Properties

FeatureBD1BD2
Preferred LigandH4K5ac/K8ac/K12ac/K16acH3K14ac, Cyclin T1-K390ac
Affinity (K_d)20 μM (H4 tetra-acetylated)35 μM (H3K14ac)
Conformational ChangeZA loop rigidificationZA/BC loop flexibility reduction
DimerizationInduced by ligand bindingPre-existing partial dimerization
Linker RoleMinimal influenceN-terminal linker occupies Kac site

Intrinsic Kinase Activity Mapping: BD2-B-BID Domain Interactions

Contrary to initial assumptions of BRD4 as a passive scaffold, it exhibits intrinsic kinase activity localized to residues 351–598, spanning BD2, the B motif, and the BID domain (BD2-B-BID) [1] [2]. Key features include:

  • Dimeric Conformation: Full-length BRD4 forms extended dimers (sedimentation coefficient: 6.7 S) stabilized by the B motif (residues 503–548). B motif deletion disrupts dimerization and impairs kinase function [1].
  • Substrate Phosphorylation: The BD2-B-BID region phosphorylates RNA Pol II CTD (at Ser2), TAF7, c-MYC, and viral/cellular proteins (e.g., MLV integrase, NSD3) with classical Michaelis-Menten kinetics [1] [2]. Kinetic parameters differ among substrates:
  • Pol II CTD: K_m = 259 ± 94 nM; V_max = 4.2 pmol/min/μg
  • TAF7: K_m = 49.7 nM; V_max = 8.1 pmol/min/μg
  • Autophosphorylation: BRD4 autophosphorylates with a K_m of 37.6 nM for ATP, requiring Mn²⁺-induced conformational changes for optimal activity [1].

Table 2: Kinetic Parameters of BRD4 Kinase Activity

SubstrateK_m (nM)V_max (pmol/min/μg)Key Interaction Site
Autophosphorylation37.6 ± 6.85.3B motif dimer interface
Pol II CTD259 ± 944.2A motif (essential)
TAF749.78.1Independent of A motif
ATP Hydrolysis37.6 ± 6.85.3BD2-B-BID catalytic core

Role of the ET Domain in Substrate Recognition and Phosphorylation

The ET (Extra-Terminal) domain, located C-terminal to BD2, mediates substrate recruitment and allosteric regulation of kinase activity:

  • Substrate Recruitment: The ET domain directly binds non-histone proteins, including viral MLV integrase (MLVIN) and cellular NSD3, which are phosphorylated by BRD4 [1] [6]. NMR studies confirm ET-dependent docking of these substrates via conserved hydrophobic grooves [6].
  • Allosteric Modulation: ET interactions enhance phosphorylation efficiency by positioning substrates proximal to the BD2-B-BID kinase domain. For example, ET-bound NSD3 exhibits 3-fold higher phosphorylation rates than isolated peptides [1].
  • Linker Flexibility: The 180-residue linker between BD2 and the ET domain enables conformational adaptability, allowing simultaneous engagement of chromatin (via BDs) and substrates (via ET) [6] [10]. This facilitates BRD4’s role as a scaffold-coactivator in transcription complexes.

Table 3: ET Domain Interactors and Functional Consequences

InteractorBinding SitePhosphorylation SiteFunctional Outcome
MLVINHydrophobic grooveSer/Thr residuesViral integration regulation
NSD3Acidic patchTyr residueChromatin remodeling modulation
P-TEFbBasic residuesNot applicableCTD phosphorylation enhancement
EHMT2/G9aN-terminal helixNot applicableRepressive complex recruitment

Properties

CAS Number

1877286-69-5

Product Name

BRD4-Kinases-IN-3

IUPAC Name

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)phenyl)-2-methylpropane-2-sulfonamide

Molecular Formula

C26H34FN7O2S

Molecular Weight

527.66

InChI

InChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31)

InChI Key

OGJFKWUOCYNWAB-UHFFFAOYSA-N

SMILES

CC(S(=O)(NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C)CC4)C(F)=C3)=NC=C2C)=C1)=O)(C)C

Solubility

Soluble in DMSO

Synonyms

BRD4-Kinases-IN-3; BRD4 Kinases IN 3; BRD4KinasesIN3; BRD4 kinases inhibitor 3; BRD4-Kinases inhibitor-3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.